N-benzylbut-3-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
107301-61-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-benzylbut-3-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2 |
InChI Key |
PBRJUZZKLPMIEO-UHFFFAOYSA-N |
SMILES |
C#CCCNCC1=CC=CC=C1 |
Canonical SMILES |
C#CCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzylbut 3 Yn 1 Amine
Established Preparative Routes
A well-established method for the synthesis of N-benzylbut-3-yn-1-amine involves the reaction of but-3-yn-1-yl tosylate with benzylamine (B48309). mdpi.com In a typical procedure, a mixture of but-3-yn-1-yl tosylate and an excess of benzylamine in a solvent like acetonitrile (B52724) is refluxed under a nitrogen atmosphere. mdpi.com The reaction proceeds via nucleophilic substitution, where the amino group of benzylamine displaces the tosylate group.
One specific study reported a 75% yield of this compound from but-3-yn-1-yl tosylate. mdpi.com The reaction was carried out by stirring a mixture of the tosylate and benzylamine in acetonitrile under reflux for 4 hours. mdpi.com After cooling, the mixture is worked up with a saturated aqueous solution of sodium carbonate and extracted with an organic solvent. mdpi.com
Table 1: Reaction Conditions for Amination of But-3-yn-1-yl Tosylate. mdpi.com
| Reactants | Solvent | Temperature | Time | Yield |
|---|
This compound can also be synthesized from but-3-yn-1-ol. This multi-step approach first involves the conversion of the alcohol to a better leaving group, such as a mesylate, followed by reaction with benzylamine.
In one procedure, but-3-yn-1-ol is treated with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0 °C. nottingham.ac.uk The resulting mesylate is then reacted with benzylamine to yield the final product. rsc.org One reported synthesis using this method achieved a 94% yield of this compound. rsc.org The reaction involved heating a suspension of the crude mesylate with an excess of benzylamine at 55 °C for 16 hours. rsc.org
Table 2: Two-Step Synthesis from But-3-yn-1-ol. nottingham.ac.ukrsc.org
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1. Mesylation | But-3-yn-1-ol, Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 4 h | - |
Other synthetic routes to this compound have been explored. One such method involves the propargylation of imines. mdpi.com While the direct propargylation of the imine formed from benzaldehyde (B42025) and ammonia (B1221849) with a butynyl halide is a plausible route, specific examples for this compound are not extensively detailed in the provided search results. However, the general strategy of preparing N-substituted 3-yn-1-amines by the propargylation of corresponding imines is a known method. mdpi.com
Another approach could involve the N-alkylation of benzylamine with a suitable butynyl derivative. Cesium carbonate has been used as a base to promote the direct mono-N-alkylation of primary benzylamines with various alkyl halides, suggesting a potential pathway using a 4-halobut-1-yne. researchgate.net
Emerging and Green Synthetic Approaches
Recent research has focused on developing more environmentally friendly and efficient syntheses of this compound and related compounds. These methods often utilize catalysis to improve atom economy and reduce waste.
One emerging area is the use of photoredox catalysis. For instance, this compound has been used as a substrate in visible-light-induced bifunctionalization reactions with CO2 and arylsulfinates, catalyzed by Ru(bpy)3Cl2·6H2O. rsc.org This indicates the potential for photocatalytic methods in the synthesis and functionalization of this amine.
Furthermore, the development of "green" solvents and catalysts is a key area of research. Glycerol, a biodegradable and low-toxicity solvent, has been explored for various organic reactions, including cross-coupling reactions that could be adapted for the synthesis of precursors to this compound. unina.it The use of heterogeneous catalysts, such as copper(I) oxide supported on metal-organic frameworks (Cu2O@MOF), has been shown to be effective for the carboxylative cyclization of homopropargylic amines like this compound with CO2. acs.org This highlights a move towards reusable and more sustainable catalytic systems.
While not a direct synthesis of this compound, the use of volcanic ash as a reusable catalyst in the synthesis of other nitrogen-containing heterocycles points towards the exploration of naturally abundant and inexpensive materials for catalysis in related synthetic transformations. researchgate.net
Transformations and Reactivity of N Benzylbut 3 Yn 1 Amine
Cyclization Reactions
Palladium-Catalyzed Oxidative Carbonylations for γ-Lactam Derivative Formation
The synthesis of α,β-unsaturated γ-lactam derivatives can be achieved through a palladium-catalyzed oxidative carbonylation of N-benzylbut-3-yn-1-amine. This multicomponent reaction utilizes carbon monoxide, an alcohol, and oxygen in a highly efficient and stereoselective manner. mdpi.com The catalytic system, typically composed of palladium(II) iodide (PdI2) and potassium iodide (KI), effectively activates the simple starting materials to construct the γ-lactam core. mdpi.com
These carbonylation reactions are generally conducted at 100 °C for 2 to 5 hours under a pressure of 40 atmospheres with a 4:1 mixture of carbon monoxide and air. mdpi.com Research has shown that while N-alkyl substituted substrates like this compound initially lead to lower yields of the γ-lactam product, the outcome can be significantly improved by carrying out the catalytic process under more diluted conditions. mdpi.com
Table 1: Palladium-Catalyzed Oxidative Carbonylation of this compound
| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| PdI2/KI | 100 | 40 (4:1 CO/air) | 2-5 | (Z)-methyl 2-(1-benzyl-2-oxopyrrolidin-3-ylidene)acetate | 47-85 | mdpi.com |
The mechanism of this transformation involves a sequence of catalytic steps, including the activation of the homopropargylic amine, carbon monoxide, alcohol, and oxygen. mdpi.com This method provides a stereoselective route to (Z)-2-(2-oxopyrrolidin-3-ylidene)acetates. mdpi.com
Carboxylative Cyclizations with Carbon Dioxide
This compound is a key substrate in carboxylative cyclization reactions that utilize carbon dioxide (CO2) as a C1 source to synthesize various heterocyclic compounds. These reactions are often promoted by catalysts based on copper, ruthenium, and gold.
Copper catalysts have proven effective in the carboxylative cyclization of homopropargylic amines like this compound with CO2. acs.org For instance, a stable copper(I) oxide-based metal-organic framework (Cu2O@MOF) acts as a robust heterogeneous catalyst for this transformation. acs.org In a typical procedure, this compound is treated with the Cu2O@MOF catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) under CO2 pressure. acs.org These reactions lead to the formation of 6-methylene-1,3-oxazin-2-ones, which are significant six-membered heterocyclic motifs found in various bioactive natural products. acs.org
Table 2: Copper-Catalyzed Carboxylative Cyclization of this compound
| Catalyst | Base | Solvent | CO2 Pressure (MPa) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Cu2O@MOF | DBU | DCM | 1 | 70 | 12 | 3-benzyl-6-methylene-1,3-oxazin-2-one | 72 | acs.org |
An innovative approach for the functionalization of this compound involves a ruthenium-catalyzed photochemical carboxylative sulfonylation. rsc.orgrsc.org This process utilizes visible light to induce the reaction between the amine, CO2, and a sodium arylsulfinate. rsc.orgrsc.org The reaction, catalyzed by Ru(bpy)3Cl2·6H2O under a CO2 atmosphere and irradiated with a blue LED, results in the formation of sulfonylated oxazinone compounds. rsc.org this compound smoothly reacts under these conditions to yield the corresponding oxazinone product. rsc.orgrsc.org This method is notable for being the first reported carboxylative functionalization of homopropargyl amines for the synthesis of 6-membered rings. rsc.org The reaction demonstrates broad substrate scope, tolerating various substituents on the benzyl (B1604629) ring of the homopropargyl amine. rsc.org
Table 3: Ruthenium-Catalyzed Photochemical Carboxylative Sulfonylation
| Catalyst | Light Source | Atmosphere | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ru(bpy)3Cl2·6H2O | Blue LED (456 nm) | CO2 | This compound, Sodium arylsulfinate | Sulfonylated oxazinone | 52 | rsc.orgrsc.org |
A proposed mechanism suggests that the ruthenium(II) catalyst is excited by blue light, which then oxidizes the sulfinate to form a sulfinyl radical. researchgate.net The propargyl amine reacts with CO2 and a base to form a carbamate (B1207046) intermediate, which then reacts with the sulfinyl radical. researchgate.net
Gold catalysts, particularly dinuclear gold(I) complexes, have been investigated for the carboxylative cyclization of N-benzylbut-2-yn-1-amine, a close structural analog of this compound. osti.govresearchgate.net These reactions typically afford 3-benzyl-5-vinyloxazolidin-2-one derivatives. osti.gov The catalytic activity is influenced by the steric hindrance of the ligands on the gold complex. osti.gov While direct studies on this compound with these specific gold catalysts are not detailed in the provided context, the successful cyclization of the but-2-yn-1-amine (B3052429) isomer highlights the potential of gold catalysis for the CO2 fixation of related homopropargylic amines. osti.govresearchgate.netresearchgate.net
Other Heterocyclic Annulations
Beyond the formation of lactams and oxazinones, this compound and its derivatives can undergo other types of heterocyclic annulations. For example, palladium-catalyzed oxidative carbonylations have been utilized to synthesize a wide variety of carbonylated heterocycles from functionalized alkynes. unipr.itmdpi.com These methods involve the cyclization of a nucleophilic group onto the alkyne, which is activated by the palladium catalyst. unipr.itmdpi.com Furthermore, intramolecular annulation reactions can be induced through electrochemical oxidation, leading to the formation of fused heterocyclic systems. nih.govacs.org
Coupling Reactions
This compound serves as a versatile building block in various coupling reactions, enabling the synthesis of complex molecular architectures. Its terminal alkyne functionality is particularly amenable to participating in well-established coupling methodologies.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This compound has been successfully employed as the alkyne component in the synthesis of enediyne structures. mdpi.comnih.gov Enediynes are of significant interest due to their presence in potent natural anticancer antibiotics. uga.edu
In a specific application, this compound (15a) was coupled with 3-iodo-2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophene (1) to produce the acyclic enediyne, N-benzyl-4-(2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophen-3-yl)but-3-yn-1-amine (16a). mdpi.comnih.gov This reaction was carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (CuI) and a base like potassium fluoride (B91410) (KF) in a solvent such as dimethylformamide (DMF). mdpi.com
The general conditions for this transformation are outlined in the table below.
| Reactants | Catalyst System | Solvent | Temperature | Product | Yield |
| 3-Iodo-2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophene (1), this compound (15a) | Pd(PPh₃)₄, CuI, KF | DMF | 40 °C | N-benzyl-4-(2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophen-3-yl)but-3-yn-1-amine (16a) | 52% |
| Data sourced from a study on functionalized 10-membered aza- and oxaenediynes. mdpi.com |
This Sonogashira coupling serves as a key step in the synthesis of more complex, functionalized enediyne systems, which are precursors to cyclic enediynes. mdpi.comnih.gov The methodology highlights the utility of this compound in constructing the core scaffold of these biologically relevant molecules. uga.edu
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction, and the terminal alkyne of this compound makes it a suitable substrate for such transformations. organic-chemistry.orgnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction has found widespread use in various fields, including drug discovery, materials science, and bioconjugation. nih.govnih.gov The reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgbeilstein-journals.org The catalyst can be generated in situ from a copper(II) salt, like CuSO₄, with a reducing agent such as sodium ascorbate, or by using a Cu(I) salt directly. organic-chemistry.orgbeilstein-journals.org
This compound can participate in CuAAC reactions with various organic azides to produce the corresponding 1,4-disubstituted 1,2,3-triazoles. For instance, its reaction with benzyl azide would yield 1-benzyl-4-((benzylamino)methyl)-1H-1,2,3-triazole. These reactions typically proceed under mild conditions, often in aqueous solvent mixtures, and are known for their high yields and selectivity. organic-chemistry.orgbeilstein-journals.org The use of ligands, such as tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.orgorgsyn.org
The general scheme for the CuAAC reaction is as follows:
Alkyne: this compound
Azide: R-N₃ (where R is an organic group)
Catalyst: Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)
Product: 1-R-4-((benzylamino)methyl)-1H-1,2,3-triazole
| Reaction Type | Reactants | Catalyst System | Key Features |
| CuAAC | This compound, Organic Azide | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | High regioselectivity (1,4-isomer), mild reaction conditions, high yields. organic-chemistry.orgbeilstein-journals.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne click reaction that does not require a cytotoxic copper catalyst. d-nb.infonih.gov This makes it particularly valuable for applications in living systems. nih.gov SPAAC utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a catalyst. d-nb.inforsc.org
While this compound is an acyclic alkyne and therefore does not possess the ring strain necessary to be the "strained" partner in a typical SPAAC reaction, it can be conceptually considered in the context of developing new SPAAC reagents. For instance, derivatives of this compound could potentially be incorporated into more complex structures that include a strained alkyne moiety. However, direct participation of this compound as the alkyne component in a catalyst-free SPAAC reaction is not its primary application, as this role is reserved for strained cyclic alkynes. d-nb.info The focus of SPAAC is on the unique reactivity of these strained rings. rsc.orgresearchgate.net
Propargylic substitution reactions involve the replacement of a leaving group at the position adjacent to a carbon-carbon triple bond. semanticscholar.org While this compound itself does not have a leaving group at the propargylic position (C-2), it can be a precursor to molecules that undergo such reactions. The development of catalytic propargylic substitution reactions is an active area of research, with various transition metals being employed as catalysts. semanticscholar.orgnih.gov These reactions are valuable for synthesizing chiral propargylamines and other functionalized alkynes. nih.gov
For example, a related propargylic alcohol could be synthesized from this compound, which could then undergo substitution. The direct catalytic substitution of the hydroxyl group in propargylic alcohols is a desirable process as it avoids multiple steps and the generation of waste. semanticscholar.org
Applications in "Click Chemistry"
Nucleophilic Reactivity
The terminal alkyne in this compound possesses a weakly acidic proton. Deprotonation with a suitable base generates a terminal acetylide, which is a potent nucleophile. This acetylide can participate in a variety of nucleophilic addition and substitution reactions.
For instance, the acetylide derived from this compound can react with electrophiles such as aldehydes, ketones, and alkyl halides. This reactivity allows for the extension of the carbon chain and the introduction of new functional groups.
A notable example of its nucleophilic character is its use in the carboxylative cyclization with carbon dioxide (CO₂). In a study utilizing a Cu₂O@MOF heterogeneous catalyst, this compound was shown to undergo a carboxylative cyclization reaction with CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This reaction proceeds via the activation of the terminal alkyne, demonstrating its nucleophilic potential. acs.org
The amine group in this compound also exhibits nucleophilic properties. It can react with various electrophiles, such as acyl chlorides or alkyl halides, to form amides or more substituted amines, respectively. This dual functionality—the nucleophilic alkyne and the nucleophilic amine—makes this compound a versatile synthon in organic synthesis.
Michael Addition Pathways
This compound can participate in Michael addition reactions, a type of conjugate addition, where it acts as a nucleophile. masterorganicchemistry.com This reaction involves the addition of the amine to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). masterorganicchemistry.com
The driving force for the Michael addition is the formation of a new carbon-nitrogen single bond at the expense of a carbon-carbon π-bond. masterorganicchemistry.com The general mechanism involves the attack of the nucleophilic amine on the electrophilic β-carbon of the Michael acceptor. This creates a new C-N bond and results in an enolate intermediate, which is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com
While direct Michael addition of this compound to activated alkenes is a plausible pathway, research has also explored related transformations. For instance, in the presence of a copper(I) catalyst, primary amines like benzylamine (B48309) have been shown to react with methyl vinyl ketone in a double Michael addition followed by an aldol (B89426) condensation sequence to form substituted piperidines. acs.org Although this specific example uses a primary amine, it highlights the potential for this compound to engage in similar conjugate addition-cyclization cascades.
Furthermore, this compound has been utilized in multicomponent reactions. For example, it smoothly reacts with CO2 and sodium arylsulfinates under visible light irradiation in a ruthenium-catalyzed process to yield sulfonylated oxazinones. rsc.org This transformation involves a carboxylative cyclization. rsc.org Similarly, it has been used as a substrate in the carboxylative cyclization with CO2 catalyzed by a Cu2O@MOF heterogeneous catalyst to produce the corresponding oxazinone. acs.org
Table 2: Michael Addition and Related Reactions
| Nucleophile | Electrophile (Michael Acceptor) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | α,β-Unsaturated Carbonyl | Base or Acid Catalyst | 1,4-Adduct |
| Benzylamine | Methyl Vinyl Ketone (2 equiv.) | CuCl | 3-substituted-N-benzylpiperidine |
| This compound | CO2, Sodium Arylsulfinate | Ru(bpy)3Cl2, Visible Light | Sulfonylated Oxazinone |
| This compound | CO2 | Cu2O@MOF, DBU | Oxazinone |
Mechanistic Investigations of Reactions Involving N Benzylbut 3 Yn 1 Amine
Elucidation of Palladium-Catalyzed Reaction Pathways
Palladium-catalyzed reactions are fundamental in C-N and C-C bond formation, and understanding their mechanisms is crucial for reaction optimization. For substrates like N-benzylbut-3-yn-1-amine, which contains both an amine and an alkyne, palladium catalysis enables complex cyclization and coupling cascades.
The catalytic cycle for a palladium-catalyzed carboamination reaction, a plausible pathway for this compound, generally proceeds through several key steps. nih.gov The process is thought to begin with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. nih.gov This is followed by the coordination and deprotonation of the amine substrate by a base, forming a palladium(II) amido complex. nih.gov Subsequently, an intramolecular nucleopalladation occurs, where the alkyne inserts into the palladium-nitrogen bond. The final step is typically reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A general mechanistic pathway is detailed below:
Oxidative Addition : A Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation : this compound coordinates to the Pd(II) center, and a base removes the amine proton to form a Pd(II)-amido complex. nih.gov
Migratory Insertion (Nucleopalladation) : The tethered alkyne inserts into the Pd-N bond, forming a new C-N bond and a five-membered ring containing a vinyl-palladium species.
Reductive Elimination : The organic group (R) and the vinyl group couple, releasing the final product and regenerating the Pd(0) catalyst.
Table 1: Key Steps in a Proposed Palladium-Catalyzed Carboamination Cascade
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Oxidative Addition | R-Pd(II)-X(L)n |
| 2 | Deprotonation | R-Pd(II)-NR'R''n |
| 3 | Intramolecular Nucleopalladation | Vinyl-Pd(II) palladacycle |
The specific ligands coordinated to the palladium center play a critical role in influencing the efficiency and selectivity of these steps. nih.govresearchgate.net For instance, the use of phosphine (B1218219) ligands can significantly alter the outcome of the reaction by modifying the electron density and steric environment of the palladium catalyst. nih.gov
Studies of Radical Mechanisms in Photochemical Processes
Photochemical methods offer alternative pathways for bond formation by accessing reactive radical intermediates under mild conditions. nih.gov In the context of this compound, photochemical processes can generate nitrogen-centered radicals, which can then participate in subsequent transformations.
One prominent method for generating these intermediates is through visible-light photoredox catalysis. beilstein-journals.org In a typical cycle, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the amine. The one-electron oxidation of the amine results in the formation of a highly reactive amine radical cation. beilstein-journals.org This intermediate can then undergo several transformations, including deprotonation at the α-carbon to form an α-amino radical or direct participation in bond-forming events.
Alternatively, the photochemical reactivity of imines, which can be formed from this compound, can be exploited. nih.govdntb.gov.ua Direct irradiation of an imine can lead to an excited state with N-centered radical character. nih.govresearchgate.net This reactive species can initiate radical cascades, such as fragmentation and cyclization sequences, to form complex molecular architectures. nih.govdntb.gov.ua
Table 2: Proposed Steps in Photoredox-Catalyzed Amine Radical Cation Formation
| Step | Description | Species Involved |
|---|---|---|
| 1 | Photoexcitation | Photocatalyst (PC) → PC* |
| 2 | Single-Electron Transfer (SET) | PC* + Amine → [PC]⁻ + [Amine]•⁺ |
| 3 | Radical Reaction | [Amine]•⁺ → Further reactions (e.g., deprotonation, cyclization) |
These photochemical strategies circumvent the need for harsh reagents and high temperatures, providing a powerful tool for synthetic chemistry. nih.gov The specific pathway followed often depends on the choice of photocatalyst, the solvent, and the presence of other reagents that can interact with the radical intermediates. beilstein-journals.org
Mechanistic Insights from Transition Metal-Catalyzed CO₂ Fixation Reactions
The chemical fixation of carbon dioxide (CO₂) is a critical area of research for converting a waste product into valuable chemicals. Amines like this compound can react with CO₂ to form carbamates, and this process can be facilitated by transition metal catalysts.
The uncatalyzed reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂. However, this reaction is often reversible and inefficient. Catalysts are employed to accelerate the process. Mechanistic studies, often supported by computational analysis, reveal the dual role of certain catalysts. nih.govfrontiersin.orgresearchgate.net For instance, in reactions catalyzed by amine-functionalized ionic liquids, the catalyst can both activate the reactants and stabilize the intermediates. nih.govfrontiersin.orgresearchgate.net
A proposed catalytic cycle involves the following key interactions:
Activation of the Amine : The catalyst can act as a proton shuttle or base to deprotonate the amine, increasing its nucleophilicity.
Formation of a Zwitterionic Adduct : The activated amine attacks CO₂, forming a zwitterionic carbamate (B1207046) intermediate. rsc.org
Stabilization and Product Formation : The catalyst can stabilize the zwitterionic intermediate through non-covalent interactions (e.g., hydrogen bonding), facilitating the subsequent steps that lead to the final product. frontiersin.orgresearchgate.net
In some systems, the catalyst first forms an adduct with CO₂, which then acts as the active carboxylating agent. rsc.org However, detailed investigations have shown that in many cases, the catalyst's role is to facilitate the direct attack of the amine on a free CO₂ molecule by acting as a Brønsted base. rsc.org
Computational Chemistry Approaches to Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT))
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.commdpi.com For reactions involving this compound, DFT can provide deep insights into pathways that are difficult to probe experimentally.
DFT calculations are used to:
Map Potential Energy Surfaces : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. mdpi.com
Identify Transition States : Locating the transition state structure is crucial for understanding the reaction kinetics, as its energy determines the activation barrier of the reaction. nih.gov
Distinguish Between Mechanisms : DFT can be used to compare the energetic feasibility of different proposed mechanisms (e.g., concerted vs. stepwise, radical vs. polar). mdpi.com For example, DFT studies on palladium-catalyzed copolymerization reactions have been used to determine whether monomer insertion proceeds via a 1,2- or 2,1-insertion pathway by comparing the energies of the respective transition states. nih.gov
Explain Selectivity : The origins of regioselectivity and stereoselectivity can be rationalized by comparing the activation barriers of the different pathways leading to the various possible products. imist.ma
Table 3: Common DFT Functionals and Basis Sets for Mechanistic Studies
| Method Component | Examples | Application |
|---|---|---|
| DFT Functionals | B3LYP, M06-2X, B3PW91, X3LYP | Approximate the exchange-correlation energy in the Schrödinger equation. |
| Basis Sets | 6-31G(d), def2-TZVP, LANL2DZ | Describe the atomic orbitals used to construct the molecular orbitals. |
| Solvation Models | PCM, SMD | Account for the effect of the solvent on the reaction energies. |
These computational studies provide a theoretical framework that complements experimental observations, leading to a more complete and nuanced understanding of the reaction mechanism. researchgate.net
Applications in Advanced Organic Synthesis and Catalysis
N-benzylbut-3-yn-1-amine as a Versatile Building Block for Complex Organic Scaffolds
The dual functionality of this compound positions it as an exceptionally versatile building block for the synthesis of complex organic scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. The interplay between the amine and alkyne groups allows for a variety of intramolecular and intermolecular reactions.
One-pot multicomponent reactions (MCRs) are a powerful tool in organic synthesis, and molecules like this compound are ideal substrates. beilstein-journals.orgmdpi.com For instance, it can participate in A³ coupling (aldehyde-alkyne-amine) reactions to generate more complex propargylamines. Furthermore, its structure is amenable to domino reactions where a single synthetic operation triggers a cascade of bond-forming events, leading to a rapid increase in molecular complexity. gla.ac.uk
Key synthetic transformations involving this compound as a building block include:
Cyclization Reactions: The amine can act as an internal nucleophile, attacking the alkyne group (or a derivative thereof) to form various heterocyclic rings such as pyrrolidines and piperidines. This process can be promoted by transition metals or strong bases.
Cycloaddition Reactions: The terminal alkyne is a competent dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with in-situ generated dipoles like azides or nitrile oxides to yield triazoles and isoxazoles, respectively.
Hydrosilylation: A regioselective hydrosilylation of the alkyne moiety can convert the propargylic amine into a multifunctional allylic amine. mmu.ac.uk This transformation introduces a vinylsilane group, which is a versatile handle for further cross-coupling reactions, while preserving the amine functionality. mmu.ac.uk This creates a high-value intermediate with multiple points for diversification. mmu.ac.uk
The table below summarizes some of the synthetic possibilities using this compound.
| Reaction Type | Reagents/Catalysts | Resulting Scaffold/Intermediate |
| Intramolecular Cyclization | Metal catalysts (e.g., Au, Ag, Cu), Base | N-heterocycles (e.g., dihydropyrroles) |
| A³ Coupling | Aldehyde, Cu or Ru catalyst | Substituted propargylamines |
| 1,3-Dipolar Cycloaddition | Organic azides, Cu(I) catalyst | 1,2,3-Triazoles |
| Hydrosilylation | Hydrosilane, Platinum catalyst | Multifunctional allylic amines mmu.ac.uk |
| Kabachnik–Fields Reaction | Aldehyde/Ketone, Phosphite | α-Aminophosphonates beilstein-journals.orgnih.gov |
Role in the Construction of Bioactive Molecule Frameworks
Nitrogen-containing compounds are fundamental to medicinal chemistry, forming the core of countless therapeutic agents. mdpi.com The scaffolds readily accessible from this compound, such as pyrrolidines, piperidines, and other N-heterocycles, are ubiquitous in biologically active molecules. manchester.ac.uk The versatility of this building block allows for the systematic modification of these frameworks to explore structure-activity relationships (SAR) in drug discovery programs.
The synthesis of α-aminophosphonates, for example, can be achieved through a three-component Kabachnik-Fields type reaction involving an amine, a carbonyl compound, and a phosphite. nih.gov this compound can serve as the amine component in such reactions, leading to the formation of α-aminophosphonates that retain the alkyne functionality for subsequent modifications. These compounds are known for a wide range of biological activities.
Furthermore, the ability to construct complex heterocyclic systems through cyclization and multicomponent strategies using this compound provides a direct route to molecular frameworks with potential applications in various therapeutic areas. The benzyl (B1604629) group can be retained as a pharmacophoric feature or cleaved at a later synthetic stage to reveal a primary amine for further functionalization. The alkyne group offers a site for bioorthogonal conjugation or for linking to other molecular fragments, a common strategy in modern drug development.
| Bioactive Framework | Synthetic Approach from this compound | Potential Therapeutic Area |
| Substituted Pyrrolidines | Metal-catalyzed intramolecular hydroamination/cyclization | CNS disorders, Antiviral |
| Triazole-containing molecules | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Antibacterial, Anticancer |
| α-Aminophosphonates | Kabachnik-Fields reaction nih.gov | Enzyme inhibitors, Antiviral |
| Complex Indole Derivatives | Cyclization/Annulation strategies | Anticancer, Anti-inflammatory |
Precursor in Ligand Design for Organometallic Catalysis
The development of new ligands is crucial for advancing homogeneous catalysis. This compound serves as a valuable precursor for synthesizing novel ligand architectures due to its two distinct coordination sites: the nitrogen lone pair and the alkyne's π-system. These sites can be incorporated into chelating structures that bind to transition metals, influencing their catalytic activity and selectivity.
The amine can be readily functionalized, for example, by reaction with chlorophosphines to generate aminophosphine (B1255530) ligands, a key class of P,N-type ligands. nih.gov These ligands are known to be effective in a variety of catalytic transformations, including cross-coupling and asymmetric hydrogenation. The alkyne group can also be involved in ligand synthesis. It can be used as a handle to attach the molecule to a larger scaffold or it can be transformed, for instance, via hydrophosphination to create a vinylphosphine moiety, leading to a different class of P,N ligands.
Moreover, the propargylamine (B41283) skeleton is a precursor to certain N-heterocyclic carbene (NHC) ligands. researchgate.net Cyclization strategies involving the amine and the alkyne can lead to the formation of the heterocyclic backbone of the NHC, which can then be coordinated to a metal center. The resulting metal complexes have potential applications in C-C bond formation, metathesis, and amination reactions. lookchem.com
| Ligand Type | Synthetic Strategy from this compound | Potential Metal Complex | Catalytic Application |
| P,N-Ligands | Reaction of amine with a chlorophosphine | Palladium, Rhodium, Ruthenium | Asymmetric Hydrogenation, Cross-Coupling |
| N,N'-Ligands | Dimerization or reaction with another N-containing molecule | Zinc, Copper | Oxidation, Polymerization |
| N-Heterocyclic Carbene (NHC) Precursors | Intramolecular cyclization followed by deprotonation | Ruthenium, Palladium, Iridium | Olefin Metathesis, C-H Activation |
Potential in Functional Materials Development
The terminal alkyne group in this compound makes it an attractive monomer for the synthesis of functional polymers. The polymerization of alkynes can lead to conjugated polymers with interesting optical and electronic properties. For instance, this compound could potentially be used in "amino-yne click polymerization" reactions. This involves the reaction of amines with activated alkynes to produce poly(β-amino acrylate)s, which are a class of functional polyelectrolytes. chemrxiv.org
Such polymers containing pendant amine groups can have a variety of applications:
Adhesives and Coatings: The amine functionality can promote adhesion to various substrates and provide sites for cross-linking. polysciences.com
Biomaterials: Amine-functionalized polymers can be used for drug delivery or as non-viral gene vectors, due to their ability to complex with nucleic acids.
Sensors: The conjugated backbone that could result from alkyne polymerization, combined with the responsive nature of the amine groups, could be exploited for chemical sensing applications.
The polymerization can be designed to be reversible, allowing for the degradation or reconstruction of the polymer, which is a desirable feature for creating smart or recyclable materials. chemrxiv.org The benzyl group also adds hydrophobicity and can influence the bulk properties of the resulting material.
| Material Type | Polymerization Method | Key Features | Potential Application |
| Poly(β-amino acrylate)s | Amino-yne click polymerization with activated alkynes chemrxiv.org | Polyelectrolyte, Functional amine side chains | Adhesives, Degradable plastics |
| Substituted Polyacetylenes | Transition-metal-catalyzed polymerization of the alkyne | Conjugated backbone, Pendant benzylamine (B48309) groups | Organic semiconductors, Sensors |
| Cross-linked Networks | Copolymerization with multifunctional monomers | High thermal stability, Chemical resistance | Thermosets, Resins |
Advanced Analytical and Characterization Methodologies for N Benzylbut 3 Yn 1 Amine Derivatives
X-ray Crystallographic Studies for Definitive Structural Elucidation of Novel Derivatives
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for the unambiguous structural confirmation of novel N-benzylbut-3-yn-1-amine derivatives. carleton.edu
The process begins with the growth of a high-quality single crystal of the target derivative, which is often the most challenging step. wikipedia.orgnih.gov This typically involves slow evaporation of a solvent from a concentrated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are collected by a detector. wikipedia.orgcarleton.edu The intensities and positions of these reflections are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined and the molecular structure can be refined. wikipedia.org
While specific crystallographic data for this compound itself is not widely reported, studies on related propargylamine (B41283) structures provide insight into the expected structural features. acs.org For instance, X-ray diffraction studies on metal complexes of propargylamines have revealed key details about their coordination chemistry and the geometry of the alkyne and amine functionalities. acs.org For a novel derivative of this compound, X-ray crystallography could definitively establish the regioselectivity and stereoselectivity of a reaction, confirm the connectivity of atoms in complex adducts, and provide insights into intermolecular interactions in the solid state.
Table 1: Representative Crystallographic Data Collection and Refinement Parameters
| Parameter | Typical Value/Range |
| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space group | To be determined (e.g., P2₁/c, Pbca) |
| Unit cell dimensions (Å) | a, b, c = specific values |
| Unit cell angles (°) | α, β, γ = specific values |
| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54184 (Cu Kα) |
| Temperature (K) | 100 - 293 |
| 2θ range for data collection | 3 - 55° |
| Reflections collected | >10,000 |
| Independent reflections | >2,000 |
| R-factor (%) | < 5 |
| Goodness-of-fit (GOF) | ~1 |
This table presents a generalized set of parameters typical for single-crystal X-ray diffraction experiments and would be specifically determined for a novel derivative of this compound.
Advanced Spectroscopic Techniques in Mechanistic Analysis and Complex Product Characterization
While X-ray crystallography provides a static picture of a molecule in the solid state, advanced spectroscopic techniques are indispensable for studying molecules in solution, characterizing complex reaction mixtures, and elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organic molecules.
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For an this compound derivative, characteristic signals would include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the nitrogen and the alkyne, and the acetylenic proton. libretexts.org
¹³C NMR: Reveals the number and types of carbon atoms in a molecule. The alkynyl carbons would have characteristic chemical shifts.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is essential for the structural elucidation of complex derivatives. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy. nih.gov This is particularly useful for confirming the identity of synthesized derivatives and for identifying intermediates in reaction pathways.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic IR absorptions would include the N-H stretch of the secondary amine, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic and aliphatic groups. libretexts.org
Mechanistic Analysis: Advanced spectroscopic techniques are pivotal in understanding reaction mechanisms. For instance, in situ NMR spectroscopy can be used to monitor the progress of a reaction, identify transient intermediates, and determine reaction kinetics. acs.orgub.edu By observing the appearance of product signals and the disappearance of reactant signals over time, a detailed picture of the reaction pathway can be constructed. For reactions involving this compound, such as hydroamination or coupling reactions, these techniques can help to elucidate the role of catalysts and the nature of the intermediates involved. acs.orgnih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Characteristic Signal/Peak |
| ¹H NMR | Aromatic protons (benzyl), CH₂ (next to N), CH₂ (next to C≡C), C≡C-H |
| ¹³C NMR | Aromatic carbons, CH₂ carbons, Alkynyl carbons (C≡C) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~2120 (C≡C stretch, terminal), ~3300 (≡C-H stretch) |
| MS (m/z) | Molecular ion peak, fragmentation peaks corresponding to loss of benzyl group, etc. |
Note: Specific chemical shifts and coupling constants in NMR, as well as exact IR frequencies and mass fragmentation patterns, would be dependent on the specific derivative and the experimental conditions.
Chromatographic and Separation Science for Complex Mixtures
In the synthesis and reaction of this compound derivatives, it is common to obtain complex mixtures containing the desired product, unreacted starting materials, byproducts, and isomers. Chromatographic techniques are essential for the separation, purification, and analysis of these mixtures. helsinki.fi
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile compounds. chromatographyonline.com
Normal-Phase HPLC: Can be effective for separating amines using a polar stationary phase (e.g., silica) and a non-polar mobile phase. chromatographyonline.com
Reversed-Phase HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation of amines on reversed-phase columns can sometimes be challenging due to their basic nature, which can lead to peak tailing. This can often be overcome by using a mobile phase with an appropriate pH or by adding an amine modifier.
Chiral HPLC: For the separation of enantiomers of chiral this compound derivatives, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. yakhak.orgmdpi.comresearchgate.net The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving good enantioseparation. yakhak.org
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound and some of its derivatives may be amenable to GC analysis. Derivatization of the amine group, for example, by acylation, can improve its volatility and chromatographic behavior. wiley.com Chiral GC, using a chiral stationary phase, can also be used for the separation of enantiomers of volatile derivatives. wiley.com
Separation of Isomers: The separation of constitutional isomers and stereoisomers is a common challenge. HPLC and GC methods can be developed to resolve these isomers. For example, positional isomers can often be separated based on differences in their polarity and interaction with the stationary phase. sielc.com Diastereomers can be separated by conventional achiral chromatography, while enantiomers require a chiral environment for separation. nih.gov
Table 3: Common Chromatographic Techniques for Amine Separation
| Technique | Stationary Phase Examples | Mobile Phase Examples | Applications for this compound Derivatives |
| HPLC (RP) | C18, C8 | Acetonitrile (B52724)/Water, Methanol/Water with buffers or additives | Purity assessment, quantification of reaction products |
| HPLC (NP) | Silica, Diol | Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol | Separation of isomers, purification |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol, Hexane/Ethanol | Enantiomeric purity determination, separation of enantiomers |
| GC | Polysiloxane-based (e.g., DB-5) | Helium, Hydrogen | Analysis of volatile derivatives, purity assessment |
Future Directions and Research Perspectives
Development of Novel Catalytic Transformations Utilizing N-benzylbut-3-yn-1-amine
The reactivity of the terminal alkyne and the secondary amine in this compound offers a fertile ground for the development of new catalytic transformations. The A³ (aldehyde, alkyne, amine) coupling reaction, a cornerstone for the synthesis of propargylamines, stands out as a key area for future exploration. rsc.org While traditionally used for the synthesis of such amines, this compound can itself be a substrate in modified A³ coupling reactions, leading to more complex and diverse molecular scaffolds. The development of novel catalysts, including those based on copper, gold, and silver, will be crucial in controlling the selectivity and efficiency of these transformations. mdpi.com
Furthermore, hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, presents another exciting avenue. Catalytic hydroamination of the terminal alkyne in this compound could lead to the synthesis of valuable enamines and imines, which are important intermediates in organic synthesis. researchgate.net Research into late transition metal catalysts, in particular, is expected to yield highly regioselective and stereoselective methods. nih.gov The development of hydroaminoalkylation reactions also holds promise for the atom-economic alkylation of the amine using simple alkenes or alkynes as alkylating agents. nih.gov
| Transformation Type | Potential Products | Key Research Focus |
| Modified A³ Coupling | Complex propargylamines, Heterocycles | Novel catalysts for enhanced selectivity, Exploration of diverse aldehydes |
| Catalytic Hydroamination | Enamines, Imines, Substituted amines | Regio- and stereoselective late transition metal catalysts, Asymmetric hydroamination |
| Hydroaminoalkylation | Selectively substituted amines, N-heterocycles | Development of robust catalysts, Expansion of substrate scope |
Integration into Continuous Flow Chemistry Systems for Scalable Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. uc.ptjst.org.in The synthesis and subsequent transformations of this compound are well-suited for integration into continuous flow systems. Flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. mdpi.com
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes. This includes the use of greener solvents, the development of catalyst systems based on abundant and non-toxic metals, and the design of processes with high atom economy.
The A³ coupling reaction, for instance, is inherently atom-economical as it combines three components in a single step with the loss of only a water molecule. rsc.org Further research into heterogeneous catalysts for this reaction could simplify product purification and enable catalyst recycling, further enhancing its green credentials. mdpi.com Additionally, exploring enzymatic or bio-inspired catalytic systems for the synthesis and transformation of this compound could offer highly selective and environmentally friendly alternatives to traditional chemical methods. mdpi.com
Advanced Computational Modeling for Prediction of Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. mdpi.com Advanced computational modeling will play a crucial role in accelerating the development of novel transformations involving this compound.
DFT studies can provide valuable insights into the transition states and reaction pathways of catalytic cycles, such as those in A³ coupling and hydroamination reactions. frontiersin.org This understanding can guide the rational design of new catalysts with improved activity and selectivity. For example, computational screening of different ligands and metal centers can help identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound, aiding in the design of synthetic routes to specific target molecules. chemrxiv.org
Synergistic Approaches in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. rsc.org this compound, with its multiple reactive sites, is an ideal candidate for the design of novel MCRs.
Q & A
Q. What are the standard synthetic routes for preparing N-benzylbut-3-yn-1-amine, and how do reaction conditions influence yield?
this compound is synthesized via palladium-catalyzed reactions or reductive amination. One reported method involves coupling alkynyl precursors under catalytic conditions, yielding 40% pure product after column chromatography . Key factors affecting yield include:
- Catalyst selection : Pd-based systems (e.g., PdCl₂(PPh₃)₂) are effective for alkyne functionalization .
- Solvent and temperature : Reactions in chloroform (CHCl₃) at reflux (~60°C) improve Boc-protection efficiency .
- Workup protocols : Acid-base extraction and column chromatography are critical for purity .
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Alkyne coupling | PdCl₂(PPh₃)₂ | CHCl₃ | 40% | |
| Boc protection | NaHCO₃ | CHCl₃ | Not reported |
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
- ¹H NMR : Key peaks include δ 7.3 (benzyl aromatic protons), δ 2.04–2.19 (alkyne protons), and δ 3.6–3.8 (N-CH₂) .
- ¹³C NMR : Alkyne carbons appear at δ 81.9 and 71.0, while aromatic carbons range from δ 125–140 .
- HRMS : Exact mass should match C₁₁H₁₃N (calc. 159.1048) .
Always compare experimental data with literature values to confirm structural integrity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields (e.g., 40% as reported in prior studies)?
- Catalyst optimization : Replace PdCl₂ with Pd/NiO (used in related amines with >95% yields) to enhance reductive amination .
- Solvent tuning : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature control : Lower reaction temperatures (e.g., 25°C) may reduce side reactions .
Pilot small-scale reactions to systematically vary parameters and monitor yield via HPLC or GC-MS.
Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing this compound derivatives?
- Deuterated solvents : Use CDCl₃ for consistency with published shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from benzyl and alkyne groups.
- Impurity profiling : Compare with byproducts reported in Pd-catalyzed reactions (e.g., homocoupling alkynes) .
Contradictions in δ 2.04–2.19 (alkyne protons) may arise from solvent polarity; replicate conditions from for validation.
Q. What catalytic systems have been explored for functionalizing the alkyne group in this compound, and what mechanistic insights guide these transformations?
- Au-catalyzed cyclization : Forms heterocycles via π-activation of alkynes .
- Cu/Pd-mediated cross-coupling : Enables Sonogashira or Glaser couplings for extended π-systems .
- Mechanistic considerations : Alkyne coordination to Pd(0) initiates oxidative addition, while Au(I) stabilizes carbocationic intermediates .
Screen ligands (e.g., PPh₃) to modulate regioselectivity in alkyne reactions .
Q. How does steric hindrance from the benzyl group influence the reactivity of this compound in nucleophilic additions or cycloadditions?
- Steric effects : The benzyl group reduces accessibility to the alkyne, favoring endo over exo pathways in cycloadditions.
- Electronic effects : Benzyl’s electron-donating nature enhances alkyne nucleophilicity in Au-catalyzed reactions .
- Case study : Compare reactivity with N-alkyl analogs (e.g., N-butylaniline, 98% yield in ).
Q. What computational chemistry approaches are suitable for predicting the conformational stability of this compound, and how do they correlate with experimental observations?
- DFT calculations : Model rotational barriers of the benzyl group and alkyne torsion angles.
- Docking studies : Predict binding modes in biological targets (e.g., enzyme active sites).
- Validation : Compare computed NMR shifts (GIAO method) with experimental data from .
Tools like Gaussian or ORCA are recommended for energy minimization and spectral simulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
